(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is an organic compound characterized by its amino alcohol structure. It has the molecular formula . This compound features a chiral center, making it a stereoisomer, and consists of an amino group (-NH₂), a hydroxyl group (-OH), and a substituted aromatic ring containing both a chlorine atom and a methoxy group (-OCH₃). The unique structure of this compound contributes to its potential biological activities and applications in medicinal chemistry.
(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is classified as an amino alcohol. Its classification stems from the presence of both an amino group and a hydroxyl group, which are characteristic features of amino alcohols. This compound can be sourced from various chemical suppliers and is often utilized in research settings due to its potential therapeutic properties.
The synthesis of (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL typically involves several key steps:
The molecular structure of (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | (S)-2-amino-2-(2-chloro-4-methoxyphenyl)ethanol |
| InChI | InChI=1S/C9H12ClNO2/c1-11(10)7-5-6(12)8(13)9(11)4/h5-8,12H,1H3/t11-/m0/s1 |
| InChI Key | ZYAYOZJXKZQKJZ-QMMMGPOBSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)C@@HN)Cl |
The presence of both chlorine and methoxy groups on the phenyl ring contributes to the compound's unique reactivity and biological activity.
(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL involves its interaction with biological targets such as enzymes or receptors:
Research indicates that this compound exhibits notable biological activities, including antimicrobial properties against various bacterial strains and parasites.
The physical properties of (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL include:
| Property | Value |
|---|---|
| Appearance | White solid |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
| Boiling Point | Not specified |
Chemical properties include:
These properties are vital for understanding how the compound behaves in various environments.
(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL has several potential applications in scientific research:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1